molecular formula C19H26N4O B5963289 N,1-dimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-pyrazole-5-carboxamide

N,1-dimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-pyrazole-5-carboxamide

カタログ番号 B5963289
分子量: 326.4 g/mol
InChIキー: YATLVPZSNBXEQN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,1-dimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-pyrazole-5-carboxamide, also known as DPP-4 inhibitor, is a class of drugs used to treat type 2 diabetes. The drug works by blocking the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for breaking down incretin hormones. By blocking DPP-4, the drug increases the levels of incretin hormones, which in turn stimulate insulin secretion and reduce glucose production in the liver.

作用機序

N,1-dimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-pyrazole-5-carboxamide inhibitors work by blocking the enzyme N,1-dimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-pyrazole-5-carboxamide, which is responsible for breaking down incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By blocking N,1-dimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-pyrazole-5-carboxamide, the drug increases the levels of these hormones, which in turn stimulate insulin secretion and reduce glucose production in the liver. The mechanism of action of N,1-dimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-pyrazole-5-carboxamide inhibitors is therefore similar to that of GLP-1 receptor agonists, which also increase the levels of GLP-1.
Biochemical and Physiological Effects:
N,1-dimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-pyrazole-5-carboxamide inhibitors have several biochemical and physiological effects, including increased insulin secretion, reduced glucagon secretion, and decreased glucose production in the liver. In addition, N,1-dimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-pyrazole-5-carboxamide inhibitors have been shown to have beneficial effects on cardiovascular health, inflammation, and oxidative stress. These effects are thought to be mediated by the increased levels of incretin hormones, which have pleiotropic effects beyond glucose regulation.

実験室実験の利点と制限

The advantages of using N,1-dimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-pyrazole-5-carboxamide inhibitors in lab experiments include their specificity and potency in blocking N,1-dimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-pyrazole-5-carboxamide activity, as well as their well-established mechanism of action. N,1-dimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-pyrazole-5-carboxamide inhibitors have also been extensively studied in clinical trials, which provides a wealth of information on their pharmacokinetics and pharmacodynamics. The limitations of using N,1-dimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-pyrazole-5-carboxamide inhibitors in lab experiments include their cost and availability, as well as the potential for off-target effects.

将来の方向性

There are several future directions for research on N,1-dimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-pyrazole-5-carboxamide inhibitors, including the development of more potent and selective inhibitors, the investigation of their effects on other metabolic pathways, and the exploration of their potential in combination therapy with other antidiabetic drugs. In addition, there is growing interest in the use of N,1-dimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-pyrazole-5-carboxamide inhibitors in the treatment of other diseases, such as cardiovascular disease and Alzheimer's disease. Further research is needed to fully understand the potential of N,1-dimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-pyrazole-5-carboxamide inhibitors in these areas.

合成法

The synthesis of N,1-dimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-pyrazole-5-carboxamide inhibitors involves several steps, including the preparation of key intermediates and the final coupling of these intermediates to form the target compound. One of the most commonly used methods for the synthesis of N,1-dimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-pyrazole-5-carboxamide inhibitors involves the use of 1,3-dipolar cycloaddition reactions between azides and alkynes, which leads to the formation of 1,2,3-triazoles. This method, known as click chemistry, has been widely used in the synthesis of N,1-dimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-pyrazole-5-carboxamide inhibitors due to its efficiency and versatility.

科学的研究の応用

N,1-dimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-pyrazole-5-carboxamide inhibitors have been extensively studied for their therapeutic potential in the treatment of type 2 diabetes. In addition to their glucose-lowering effects, N,1-dimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-pyrazole-5-carboxamide inhibitors have also been shown to have beneficial effects on cardiovascular health, inflammation, and oxidative stress. Several clinical trials have demonstrated the efficacy and safety of N,1-dimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-pyrazole-5-carboxamide inhibitors in improving glycemic control in patients with type 2 diabetes.

特性

IUPAC Name

N,2-dimethyl-N-[1-(2-phenylethyl)piperidin-3-yl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O/c1-21(19(24)18-10-12-20-22(18)2)17-9-6-13-23(15-17)14-11-16-7-4-3-5-8-16/h3-5,7-8,10,12,17H,6,9,11,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATLVPZSNBXEQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N(C)C2CCCN(C2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。